Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate
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Description
Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Derivatives
Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate and its related compounds have been a subject of interest in organic synthesis. Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) reported on the synthesis of spirocyclic 3-oxotetrahydrofurans, demonstrating the versatility of such compounds in producing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Molecular Structure and Characterization
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been investigated by Moriguchi et al. (2014). They synthesized this compound as a cyclic amino acid ester and characterized it using NMR spectroscopy and X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure including lactone and piperidine rings (Moriguchi et al., 2014).
Crystallographic Analysis
In another study, Dong et al. (1999) explored the crystal structure of a related molecule, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, demonstrating its mirror symmetry and hexahydropyrimidine ring structure (Dong et al., 1999).
Applications in Stereochemistry
Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, highlighting the relevance of such compounds in stereochemical analysis (Jakubowska et al., 2013).
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYGJOYWWXXJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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